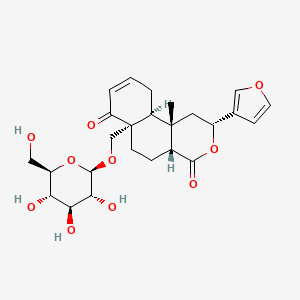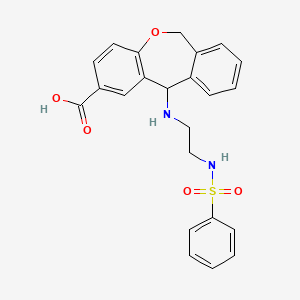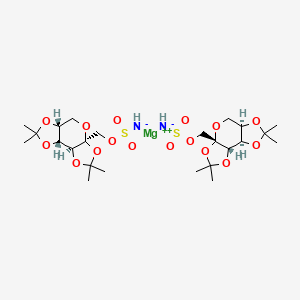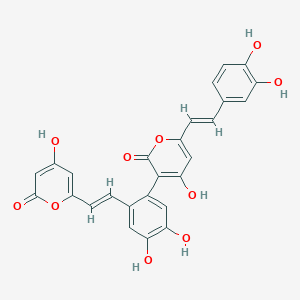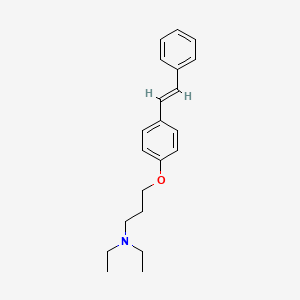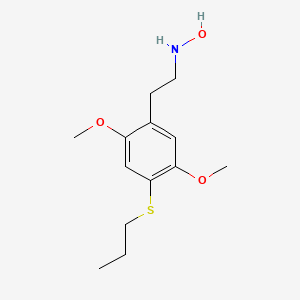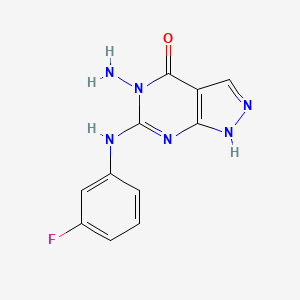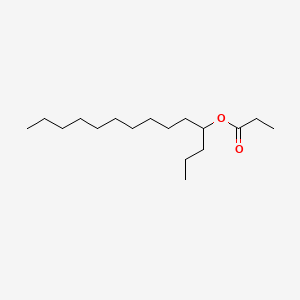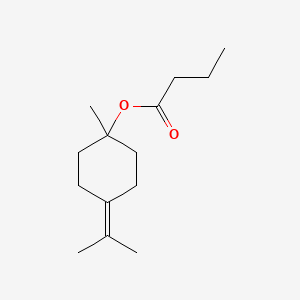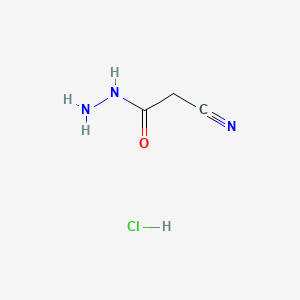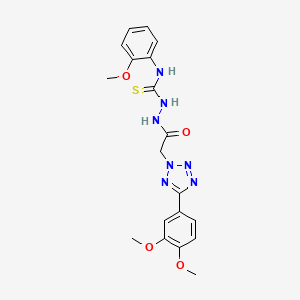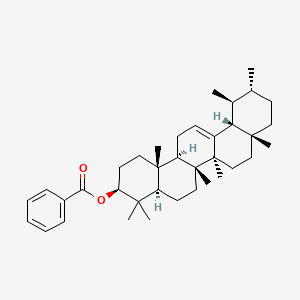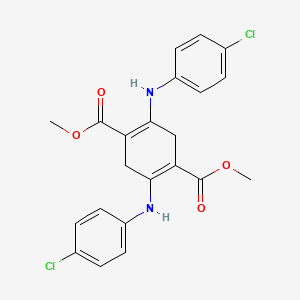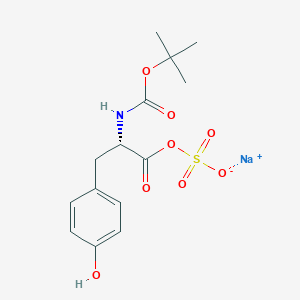
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt is a chemical compound that belongs to the class of organic compounds known as amino acid derivatives. This compound is often used in various scientific research applications due to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt typically involves the protection of the amino group of L-tyrosine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like dioxane at low temperatures to ensure the selective protection of the amino group. The resulting N-Boc-L-tyrosine is then reacted with sulfuric acid to form the hydrogen sulfate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives of the original compound .
科学研究应用
N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other amino acid derivatives.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.
作用机制
The mechanism of action of N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes, leading to the formation of modified proteins or peptides. The pathways involved in these interactions include enzymatic catalysis and receptor binding .
相似化合物的比较
Similar Compounds
Similar compounds to N-((1,1-Dimethylethoxy)carbonyl)-L-tyrosine hydrogen sulfate (ester) monosodium salt include:
- N-((1,1-Dimethylethoxy)carbonyl)-L-serine hydrogen sulfate (ester) monosodium salt
- N-((1,1-Dimethylethoxy)carbonyl)-L-threonine hydrogen sulfate (ester) monosodium salt
Uniqueness
The uniqueness of this compound lies in its specific structure, which allows it to participate in unique chemical reactions and interactions that are not possible with other similar compounds. This makes it a valuable compound in various scientific research applications .
属性
CAS 编号 |
91726-45-3 |
|---|---|
分子式 |
C14H18NNaO8S |
分子量 |
383.35 g/mol |
IUPAC 名称 |
sodium;[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl] sulfate |
InChI |
InChI=1S/C14H19NO8S.Na/c1-14(2,3)22-13(18)15-11(12(17)23-24(19,20)21)8-9-4-6-10(16)7-5-9;/h4-7,11,16H,8H2,1-3H3,(H,15,18)(H,19,20,21);/q;+1/p-1/t11-;/m0./s1 |
InChI 键 |
TUEKCVKPQRQIAP-MERQFXBCSA-M |
手性 SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OS(=O)(=O)[O-].[Na+] |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OS(=O)(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


